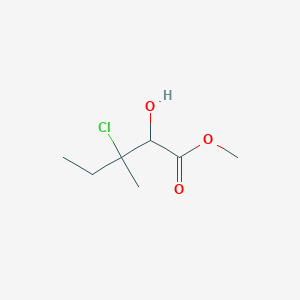
Methyl 3-chloro-2-hydroxy-3-methylpentanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 3-chloro-2-hydroxy-3-methylpentanoate is an organic compound with the molecular formula C7H13ClO3. It is a derivative of pentanoic acid and features a chlorine atom, a hydroxyl group, and a methyl group attached to the carbon chain. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Methyl 3-chloro-2-hydroxy-3-methylpentanoate can be synthesized through several methods. One common approach involves the chlorination of methyl 3-hydroxy-3-methylpentanoate. This reaction typically requires a chlorinating agent such as thionyl chloride (SOCl2) or phosphorus trichloride (PCl3) under controlled conditions to ensure selective chlorination at the desired position.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chlorination processes using continuous flow reactors. These reactors allow for precise control of reaction parameters such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 3-chloro-2-hydroxy-3-methylpentanoate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as hydroxide ions (OH-) or amines (NH2-), leading to the formation of different derivatives.
Oxidation Reactions: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction Reactions: The carbonyl group formed from oxidation can be reduced back to a hydroxyl group using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) in aqueous or alcoholic solutions.
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Major Products Formed
Substitution: Formation of methyl 3-hydroxy-2-hydroxy-3-methylpentanoate or methyl 3-amino-2-hydroxy-3-methylpentanoate.
Oxidation: Formation of methyl 3-chloro-2-oxo-3-methylpentanoate.
Reduction: Formation of this compound from its oxidized form.
Wissenschaftliche Forschungsanwendungen
Methyl 3-chloro-2-hydroxy-3-methylpentanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as a building block for various industrial processes.
Wirkmechanismus
The mechanism of action of methyl 3-chloro-2-hydroxy-3-methylpentanoate involves its interaction with specific molecular targets. The chlorine atom and hydroxyl group play crucial roles in its reactivity, allowing it to participate in various biochemical pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting metabolic processes and cellular functions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl 3-hydroxy-3-methylpentanoate: Lacks the chlorine atom, making it less reactive in substitution reactions.
Methyl 3-chloro-3-methylpentanoate: Lacks the hydroxyl group, affecting its reactivity in oxidation and reduction reactions.
Methyl 2-hydroxy-3-methylpentanoate: The hydroxyl group is positioned differently, leading to variations in its chemical behavior.
Uniqueness
Methyl 3-chloro-2-hydroxy-3-methylpentanoate is unique due to the presence of both a chlorine atom and a hydroxyl group on the same carbon chain. This combination imparts distinct reactivity patterns, making it a valuable compound for various chemical transformations and applications.
Eigenschaften
CAS-Nummer |
65492-40-2 |
|---|---|
Molekularformel |
C7H13ClO3 |
Molekulargewicht |
180.63 g/mol |
IUPAC-Name |
methyl 3-chloro-2-hydroxy-3-methylpentanoate |
InChI |
InChI=1S/C7H13ClO3/c1-4-7(2,8)5(9)6(10)11-3/h5,9H,4H2,1-3H3 |
InChI-Schlüssel |
DSUNSLAOOBKXAO-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C)(C(C(=O)OC)O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


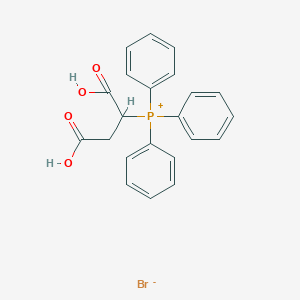
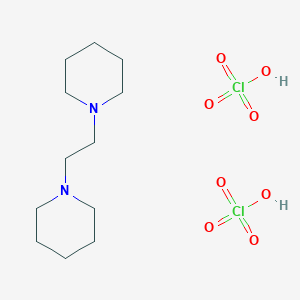
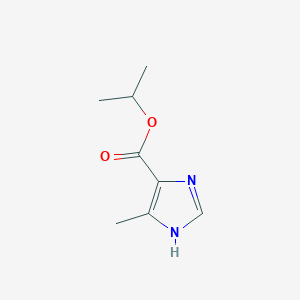

![7-Chloro-2,3-dihydropyrrolo[1,2-a]quinazolin-5(1H)-one](/img/structure/B14491166.png)
![4-[2-(2-Nitrophenyl)hydrazinyl]cyclohexa-3,5-diene-1,2-dione](/img/structure/B14491171.png)
![Benzothiazolium, 3-ethyl-2-[2-[(3-ethyl-5-methoxy-2(3H)-benzoselenazolylidene)methyl]-1-butenyl]-6-methyl-, iodide](/img/structure/B14491179.png)
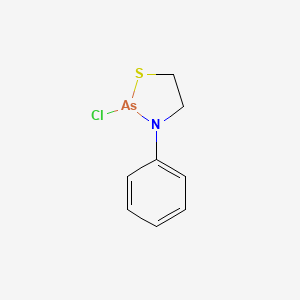
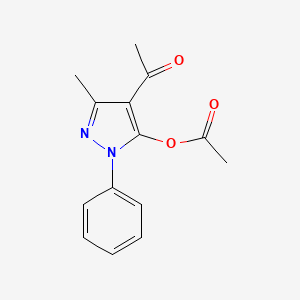
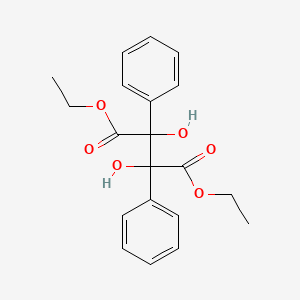
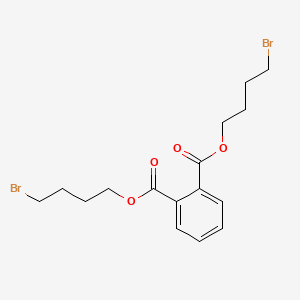
![2,2'-Sulfonylbis[5-(diacetylamino)benzene-1-sulfonic acid]](/img/structure/B14491202.png)
![1-[(But-2-en-1-yl)sulfanyl]-N,N-dimethylethan-1-iminium bromide](/img/structure/B14491203.png)
![3-[1-(4-Ethoxyphenyl)pyrrolidin-2-yl]propan-1-ol](/img/structure/B14491209.png)
